molecular formula C13H21N3O3 B12685626 Einecs 280-687-3 CAS No. 83748-21-4

Einecs 280-687-3

Cat. No.: B12685626
CAS No.: 83748-21-4
M. Wt: 267.32 g/mol
InChI Key: ZCFOCZVKWCWCBT-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between January 1971 and September 1981. Despite this, methodologies for comparing such compounds with analogs can be inferred from broader research on EINECS datasets, particularly through computational toxicology, structural similarity analysis, and predictive modeling .

Properties

CAS No.

83748-21-4

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

2-hydroxybenzoic acid;2-piperazin-1-ylethanamine

InChI

InChI=1S/C7H6O3.C6H15N3/c8-6-4-2-1-3-5(6)7(9)10;7-1-4-9-5-2-8-3-6-9/h1-4,8H,(H,9,10);8H,1-7H2

InChI Key

ZCFOCZVKWCWCBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN.C1=CC=C(C(=C1)C(=O)O)O

Related CAS

82783-89-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 280-687-3 involves the reaction of salicylic acid with piperazine-1-ethylamine. The reaction typically takes place in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Einecs 280-687-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Einecs 280-687-3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 280-687-3 involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its effects on inflammation and pain. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS compounds are frequently compared using Tanimoto similarity indices based on PubChem 2D fingerprints. For example:

  • A Tanimoto score ≥70% indicates structural analogs, enabling read-across predictions for unlabeled EINECS chemicals using labeled datasets (e.g., REACH Annex VI compounds) .
  • Figure 7 () illustrates how 1,387 labeled Annex VI chemicals can predict properties for 33,000 EINECS compounds via similarity networks. This "network effect" reduces reliance on experimental data while maintaining accuracy .

Table 1: Structural Similarity Metrics

Parameter Value/Description Reference
Tanimoto threshold ≥70% for analog classification
Coverage of EINECS 33,000 compounds using 1,387 labeled
Key tool PubChem 2D fingerprints
Physicochemical Property Space

The ERGO project () compared 28 reference substances with 56,703 EINECS compounds, focusing on bioavailability-related properties (e.g., log P, solubility). The study found that ERGO compounds covered a significant portion of the EINECS physicochemical domain, highlighting the importance of property ranges in predictive modeling .

Table 2: Key Physicochemical Properties

Property ERGO Coverage of EINECS Relevance to EINECS 280-687-3
Log P (hydrophobicity) 85% Critical for QSAR modeling
Water solubility 78% Impacts toxicity predictions
Molecular weight 92% Influences bioavailability
Toxicity Predictions via QSAR

Quantitative Structure-Activity Relationship (QSAR) models are pivotal for filling data gaps in EINECS. For example:

  • Models for substituted mononitrobenzenes, chlorinated alkanes, and organothiophosphates cover ~0.7% of EINECS chemicals, with log Kow as a key descriptor .

Table 3: QSAR Model Performance

Chemical Class Coverage (% of EINECS) Key Descriptor Accuracy
Mononitrobenzenes 0.3% Log Kow 82%
Chlorinated alkanes 0.2% In vitro toxicity 75%
Organothiophosphates 0.2% Daphnid data 68%
Applicability Domain and Overfitting Risks

The applicability of QSAR models to this compound depends on the chemical diversity of training sets. emphasizes that models built on narrow datasets (e.g., 20+ years of Tetrahymena pyriformis toxicity data) fail to generalize to broader EINECS chemicals, necessitating new experimental data for validation .

Q & A

Q. What are the standard analytical techniques for characterizing Einecs 280-687-3, and how can researchers ensure reproducibility?

Q. How should researchers conduct a literature review to identify gaps in existing studies on this compound?

Methodological Answer:

  • Prioritize primary sources (peer-reviewed articles, patents) over secondary summaries. Use databases like SciFinder, Reaxys, and PubMed with structured queries (e.g., "this compound AND synthesis") .
  • Apply the PCC framework (Population, Concept, Context) to narrow scope:
  • Population: Specific derivatives or analogs of this compound.
  • Concept: Synthesis pathways, thermodynamic properties.
  • Context: Environmental or biomedical applications.
    • Map findings to highlight understudied areas (e.g., catalytic behavior under non-ambient conditions) .

Q. What experimental controls are essential when synthesizing this compound to minimize variability?

Methodological Answer:

  • Include blank reactions (no catalyst), positive controls (known reactive analogs), and negative controls (inert atmosphere).
  • Monitor reaction progress with real-time analytical methods (e.g., in-situ FTIR) to detect intermediates and side products.
  • Statistically analyze replicate experiments (n ≥ 3) to quantify standard deviations and identify outliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

  • Conduct meta-analysis to identify methodological differences (e.g., solvent polarity, measurement techniques).
  • Replicate conflicting experiments under standardized conditions, using error propagation analysis to assess uncertainty sources (e.g., instrument precision, sample contamination) .
  • Apply chemometric tools (e.g., PCA) to isolate variables contributing to discrepancies .

Q. What strategies optimize experimental design for studying this compound’s reactivity under multi-variable conditions (e.g., temperature, pH)?

Methodological Answer:

  • Use factorial design (e.g., Box-Behnken or Central Composite Design) to systematically vary parameters and assess interactions.
  • Validate models with ANOVA to distinguish significant factors (p < 0.05) and refine hypotheses .
  • Incorporate in-silico simulations (DFT, molecular dynamics) to predict reactivity trends and guide empirical testing .

Q. How can heterogeneous data (e.g., academic studies, regulatory reports) on this compound be integrated to support novel hypotheses?

Methodological Answer:

  • Align datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Convert units to SI standards.
  • Annotate metadata (e.g., experimental conditions, citation links) .
    • Employ ontology-based tools (e.g., ChEBI, OWL) to reconcile terminology discrepancies (e.g., "solubility" vs. "partition coefficient") .
    • Use Bayesian networks to quantify confidence in conflicting data and prioritize follow-up experiments .

Methodological Notes

  • Reproducibility: Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for detailed experimental sections, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance: Document safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines .
  • Data Transparency: Provide supplementary materials for peer review, including raw spectra, computational input files, and statistical code .

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